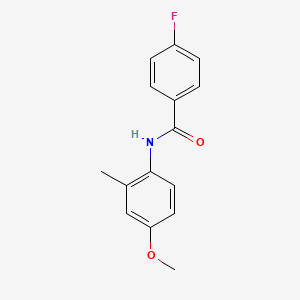
4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-methoxy-2-methylaniline.
Activation of Carboxylic Acid: 4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide to form 4-fluorobenzoyl chloride.
Amide Formation: The activated 4-fluorobenzoyl chloride is then reacted with 4-methoxy-2-methylaniline in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-fluoro-N-(4-formyl-2-methylphenyl)benzamide.
Reduction: Formation of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzylamine.
Substitution: Formation of 4-amino-N-(4-methoxy-2-methylphenyl)benzamide.
科学研究应用
4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
作用机制
The mechanism by which 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating interactions, stabilizing the compound within the active site of the target molecule.
相似化合物的比较
Similar Compounds
- 4-fluoro-N-(4-methylphenyl)benzamide
- 4-fluoro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(4-methoxy-2-methylphenyl)benzamide
Uniqueness
4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the combined presence of fluorine, methoxy, and methyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity compared to similar compounds, making it a valuable candidate for drug development and other applications.
生物活性
4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings, including case studies and data tables that illustrate its pharmacological properties.
Chemical Structure and Synthesis
The compound features a fluorine atom and a methoxy group attached to a benzamide backbone. Its molecular formula is C16H16FNO\ and it has a molecular weight of approximately 273.3 g/mol. The synthesis typically involves standard organic reactions, including acylation and fluorination processes.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis. Inhibitors like this may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of cholinergic pathways. This aligns with findings from similar benzamide derivatives that have been explored for Alzheimer's disease treatment .
The proposed mechanism of action includes:
- Binding Affinity : The fluorine atom enhances the compound's binding affinity to target proteins, which may include various receptors and enzymes.
- Inhibition of Key Pathways : By inhibiting DHFR and other related enzymes, the compound disrupts critical metabolic pathways necessary for cancer cell survival .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Neuroprotective Study :
Table 1: Biological Activity Summary
属性
IUPAC Name |
4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJIMVPGAIQVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














